Unique Binding Site Topography on TraE Distinguishes 105055 from Fragment-Derived Analog 239852
X-ray crystallography revealed that 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid (molecule 105055) binds exclusively to the α-helical region of TraE located at the VirB8-like dimerization interface, a site entirely distinct from the surface groove where the comparator molecule 239852 (2-(2-furyl)isonicotinic acid) and the parent fragments 4H10/1E6 bind [1]. This structural differentiation was confirmed via co-crystal structures at resolutions of 2.52 Å (PDB: 5WIO) for 105055 and comparable resolution ranges for 239852 (PDB: 5WII, 5WIC) [1][2].
| Evidence Dimension | Binding site location on TraE protein |
|---|---|
| Target Compound Data | α-Helical region at the dimerization interface (novel inhibitor binding site) |
| Comparator Or Baseline | Molecule 239852: surface groove (previously known inhibitor-binding site); Fragments 4H10/1E6: surface groove or adjacent |
| Quantified Difference | Distinct binding sites; 105055 is the only molecule in the study that binds the α-helical dimerization-proximal site |
| Conditions | X-ray crystallography using TraE crystals soaked with 1-10 mM compound; structures solved by molecular replacement and refined with Phenix |
Why This Matters
This is the sole compound in the structure-activity series that targets the dimerization interface directly, providing a unique chemical biology tool for probing TraE dimerization mechanisms.
- [1] Casu, B., Arya, T., Bessette, B. & Baron, C. Fragment-based screening identifies novel targets for inhibitors of conjugative transfer of antimicrobial resistance by plasmid pKM101. Sci. Rep. 7, 14907 (2017). View Source
- [2] RCSB PDB. 5WIO, 5WII, 5WIC: TraE protein complexes with fragment-derived inhibitors. View Source
